
Cinnamylamine hydrochloride, (Z)-
Descripción general
Descripción
Cinnamylamine hydrochloride, (Z)- is an aromatic compound derived from l-phenylalanine. It is used in the synthesis of biologically active molecules, including drugs and energetic materials . This compound is notable for its applications in various fields such as pharmaceuticals, agriculture, and materials science.
Mecanismo De Acción
Target of Action
Cinnamylamine Hydrochloride, (Z)- is an aromatic compound derived from L-phenylalanine . The primary targets of Cinnamylamine Hydrochloride, (Z)- are the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum and carboxylic acid reductase from Neurospora crassa (ncCAR) . These enzymes play a crucial role in the conversion of cinnamaldehyde to Cinnamylamine Hydrochloride, (Z)- .
Mode of Action
Cinnamylamine Hydrochloride, (Z)- interacts with its targets, Cv-ωTA and ncCAR, to facilitate the conversion of cinnamaldehyde to Cinnamylamine Hydrochloride, (Z)- . Cv-ωTA has been demonstrated to have high enzyme activity in this conversion . The carboxylic acid reductase ncCAR and phosphopantetheinyl transferase (PPTase) from E. coli were screened for a high conversion rate of cinnamic acid to cinnamaldehyde .
Biochemical Pathways
The biochemical pathway of Cinnamylamine Hydrochloride, (Z)- involves the conversion of cinnamic acid to cinnamaldehyde, which is then converted to Cinnamylamine Hydrochloride, (Z)- . This process is regulated by the overexpression or knockout of certain native global transcription factors, the overexpression of native resistance genes, and optimization of promoters .
Pharmacokinetics
coli reached 523.15 mg/L, suggesting that the compound can be efficiently produced and may have good bioavailability .
Result of Action
The result of the action of Cinnamylamine Hydrochloride, (Z)- is the production of an aromatic compound that can be used in the synthesis of biologically active molecules, including drugs, and energetic materials . The highest reported production of Cinnamylamine Hydrochloride, (Z)- by biocatalytic synthesis was 90% (9 mM, 1.2 g/L), and the accumulation of cinnamaldehyde was below 0.9 mM .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cinnamylamine Hydrochloride, (Z)-. For instance, the rate of pyruvate metabolism was accelerated, and the genes related to stress and detoxification were upregulated with the overexpression of resistance gene marA, which reduced the NADPH level in E. coli . This suggests that the metabolic environment can significantly impact the production and efficacy of Cinnamylamine Hydrochloride, (Z)-.
Análisis Bioquímico
Biochemical Properties
Cinnamylamine Hydrochloride, (Z)-, plays a crucial role in biochemical reactions. It interacts with enzymes such as carboxylic acid reductase from Neurospora crassa (ncCAR) and ω-transaminase from Ochrobactrum anthropi (OATA) . These interactions are essential for the biocatalytic synthesis of aromatic primary amines .
Molecular Mechanism
The molecular mechanism of action of Cinnamylamine Hydrochloride, (Z)-, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cinnamylamine Hydrochloride, (Z)-, can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cinnamylamine hydrochloride, (Z)- can be synthesized through chemical methods. One common route involves the conversion of cinnamaldehyde to cinnamylamine using ω-aminotransferase from Chromobacterium violaceum . The reaction conditions typically involve the use of cofactors such as pyridoxal phosphate (PLP) and nicotinamide adenine dinucleotide phosphate (NADPH) to optimize the yield .
Industrial Production Methods
In industrial settings, cinnamylamine hydrochloride, (Z)- can be produced using engineered Escherichia coli strains. These strains are metabolically engineered to enhance the conversion of cinnamic acid to cinnamylamine . The process involves the use of carboxylic acid reductase from Neurospora crassa and phosphopantetheinyl transferase from E. coli .
Análisis De Reacciones Químicas
Types of Reactions
Cinnamylamine hydrochloride, (Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamaldehyde.
Reduction: It can be reduced to form cinnamyl alcohol.
Substitution: It can undergo substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include cinnamaldehyde, cinnamyl alcohol, and various substituted cinnamylamine derivatives .
Aplicaciones Científicas De Investigación
Cinnamylamine hydrochloride, (Z)- has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to cinnamylamine hydrochloride, (Z)- include:
Cinnamaldehyde: An aromatic aldehyde used in flavorings and fragrances.
Cinnamyl alcohol: An aromatic alcohol used in perfumery and as a precursor for other chemicals.
Cinnamonitrile: An aromatic nitrile used in organic synthesis.
Uniqueness
Cinnamylamine hydrochloride, (Z)- is unique due to its specific applications in the synthesis of bioactive molecules and energetic materials. Its ability to undergo various chemical reactions and its role as a key intermediate in pharmaceutical synthesis highlight its importance in scientific research and industrial applications .
Propiedades
IUPAC Name |
(Z)-3-phenylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H/b7-4-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJVYCBQGSIGEG-ZULQGGHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4335-62-0 | |
| Record name | Cinnamylamine hydrochloride, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CINNAMYLAMINE HYDROCHLORIDE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MW51209QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


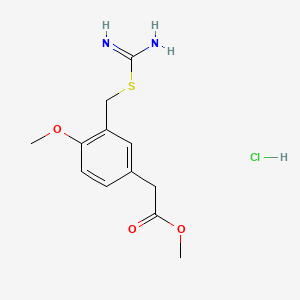
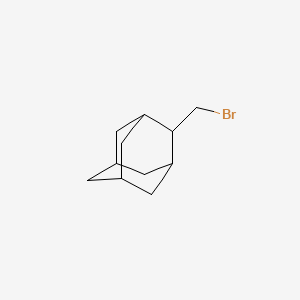
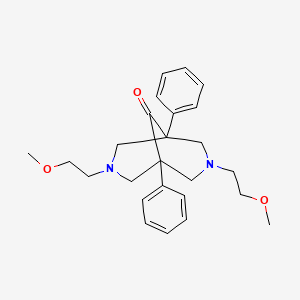
![(Z)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-enamide](/img/structure/B1655783.png)
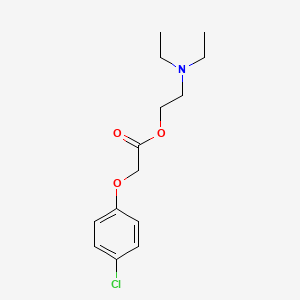
![1,1-Dibenzyl-3-[6-(dibenzylcarbamoylamino)hexyl]urea](/img/structure/B1655786.png)


![[4-cyano-3-(diethylcarbamothioylsulfanyl)-1,2-thiazol-5-yl] N,N-diethylcarbamodithioate](/img/structure/B1655791.png)
![Ethyl 2-[3-[(2-ethoxy-2-oxoethyl)amino]anilino]acetate](/img/structure/B1655792.png)
![3-[4-(Aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B1655796.png)
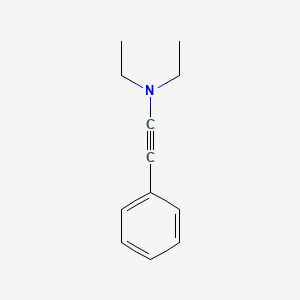
![1,5-dimethyl-4-[[5-(4-nitrophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]amino]-2-phenylpyrazol-3-one](/img/structure/B1655799.png)

